Xylazole is a synthetic compound classified as an α2-adrenergic receptor agonist. [, ] Structurally similar to xylazine, it is often used in veterinary research as an anesthetic and analgesic. [, ] Xylazole plays a significant role in scientific research, particularly in understanding pain pathways, anesthetic mechanisms, and neurotransmitter interactions. [, , ]
Xylazine was first synthesized in the 1960s and has since been widely adopted in veterinary practices. It is classified under the category of sedatives and anesthetics. The compound is often administered intravenously or intramuscularly, depending on the desired effect and the species being treated. Its chemical structure is characterized by a 2,6-dimethylphenyl group, which contributes to its pharmacological properties .
The synthesis of xylazine typically involves several key steps, starting from 2,6-dimethylphenylisothiocyanate as an intermediate. One common method includes the following steps:
The synthesis can achieve yields exceeding 80%, depending on the specific conditions employed (e.g., solvent choice and reaction time). For instance, using a mixture of N,N-dimethylacetamide and benzene can yield significant amounts of the desired product within a relatively short reaction time .
Xylazine's molecular formula is CHNS, with a molecular weight of approximately 224.34 g/mol. Its structure features a central imidazoline ring connected to a phenyl group substituted at positions 2 and 6 with methyl groups.
The structural representation highlights the presence of an imidazoline moiety that plays a crucial role in its pharmacological activity .
Xylazine undergoes various chemical reactions that are significant for its pharmacological applications:
The detection of xylazine and its metabolites can be performed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), which are essential for both clinical applications and forensic investigations .
Xylazine exerts its effects primarily through agonism at alpha-2 adrenergic receptors located in the central nervous system. This action leads to:
Data from pharmacokinetic studies indicate that xylazine has a rapid onset of action with effects lasting several hours depending on dosage and route of administration .
Relevant analyses indicate that xylazine maintains effectiveness over a range of pH levels but may degrade under extreme conditions .
Xylazine has several important applications in veterinary medicine:
Additionally, due to its sedative properties, xylazine has been studied for potential applications in human medicine, particularly in emergency settings where rapid sedation may be required .
Xylazine, a veterinary α2-adrenergic agonist sedative, first emerged as a human drug adulterant in Puerto Rico circa 2001, where ethnographic studies identified it in 37.6–80.7% of used syringes—reaching near-universal prevalence (98–100%) in cattle-farming regions like Arecibo due to veterinary supply diversion [8]. Initially combined with heroin in "speedball" formulations, PWUD reported xylazine extended the "legs" (duration) of short-acting opioids and mitigated stimulant withdrawal symptoms. By 2014, U.S. surveillance detected xylazine primarily mixed with fentanyl (termed "tranq dope"), cocaine, methamphetamine, and later benzodiazepines (e.g., etizolam) and prescription opioids (e.g., oxycodone) [1] [4] [6]. Profit-driven adulteration accelerated its spread: xylazine’s low cost, availability, and ability to potentiate opioid effects allowed traffickers to increase bulk and "enhance" drug effects. By 2021, 91% of Philadelphia’s fentanyl/heroin samples contained xylazine [1] [6], while national forensic data showed it in 23% of seized fentanyl powders and 7% of pills [9].
Xylazine distribution exhibits distinct spatial clustering, initially concentrated in Northeastern urban centers before radiating outward. According to NFLIS drug seizure data, 16 U.S. states reported zero xylazine cases in 2019, but by 2022, only 3 states (unspecified) lacked reports [5] [10]. The highest 2022 xylazine seizure rates per 100,000 residents occurred in:
Table 1: Regional Distribution of Xylazine in U.S. Drug Seizures (2022)
Region | States with Highest Prevalence | Seizure Rate (per 100k) | % Change (2019–2022) |
---|---|---|---|
Northeast | NJ, RI, MD, NH, CT | 10.5–30.4 | +276% [3] |
South | VA, WV, DC | 7.0–15.5 | +112% [9] |
Midwest | OH, IL (Cook County clusters) | 10.9–16.0* | +193% [3] [10] |
West | CA, CO | <2.0 | +67% [5] |
Cook County, IL, showed significant spatial clustering within 16 miles [3]
Overdose mortality data corroborates this pattern: Northeastern states accounted for 67% of xylazine-involved deaths in 2019 [4], rising to 25.8% in Philadelphia, 19.3% in Maryland, and 10.2% in Connecticut by 2021 [1]. By 2022, Vermont (10.5/100,000) and Connecticut (9.8/100,000) led in xylazine-involved death rates [5]. Canada mirrored this trend, with Western provinces (British Columbia, Alberta) and Ontario reporting increases alongside fentanyl-dominated markets [8].
Xylazine’s proliferation temporally aligns with escalating polysubstance overdose mortality. U.S. xylazine-involved deaths surged 12-fold from 102 in 2018 to 3,468 in 2021 [8], with 97–100% involving concurrent synthetic opioids (primarily fentanyl) [5] [10]. Between January 2019–June 2022, deaths with fentanyl-xylazine detection rose from 3% to 11% across 20 states and DC [9]. Regression analyses indicate a direct association: each additional xylazine seizure per 100,000 residents correlated with a 2% increase in state-level synthetic opioid mortality rates in 2021 (b=0.02, p=0.049) [10].
Table 2: Xylazine-Involved Overdose Mortality Trends (Selected States)
State | 2019 Deaths | 2022 Deaths | 2022 Rate (per 100k) | Key Adulterants |
---|---|---|---|---|
Vermont | 5 | 68 | 10.5 | Fentanyl (96%), benzodiazepines |
Connecticut | 71 | 352 | 9.8 | Fentanyl (94.4%), fentanyl analogs |
Pennsylvania | 64 (Philadelphia) | 314 (Philadelphia) | 7.1 (City) | Fentanyl (91%), heroin |
Tennessee | 12 | 98 | 1.4 | Fentanyl (82%), cocaine |
Key drivers of mortality include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7